molecular formula C11H14N2S B1418541 N-ethyl-5-phenyl-4,5-dihydro-1,3-thiazol-2-amine CAS No. 1155607-68-3

N-ethyl-5-phenyl-4,5-dihydro-1,3-thiazol-2-amine

Cat. No. B1418541
M. Wt: 206.31 g/mol
InChI Key: AZVKLDRVBYAHKB-UHFFFAOYSA-N
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Description

“N-ethyl-5-phenyl-4,5-dihydro-1,3-thiazol-2-amine” is a compound that belongs to the class of organic compounds known as thiazoles . Thiazoles are compounds containing a five-membered aromatic ring made up of one sulfur atom, one nitrogen atom, and three carbon atoms .


Molecular Structure Analysis

Thiazoles, including “N-ethyl-5-phenyl-4,5-dihydro-1,3-thiazol-2-amine”, have a planar structure characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity of the thiazole ring is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .

Scientific Research Applications

Quantum Theory of Atoms-in-Molecules Analysis

El-Emam et al. (2020) conducted a study on adamantane-1,3,4-thiadiazole hybrid derivatives, including a compound closely related to N-ethyl-5-phenyl-4,5-dihydro-1,3-thiazol-2-amine. They explored the orientation of amino groups and characterized intra- and intermolecular interactions using the quantum theory of atoms-in-molecules (QTAIM) approach. This research contributes to understanding the molecular interactions and stability of such compounds (El-Emam et al., 2020).

Molluscicidal Properties

In 1988, El-Bayouki and Basyouni investigated thiazolo[5,4-d]pyrimidines, including derivatives related to N-ethyl-5-phenyl-4,5-dihydro-1,3-thiazol-2-amine, for their molluscicidal properties. This highlights the potential use of these compounds in controlling schistosomiasis by targeting intermediate hosts like snails (El-Bayouki & Basyouni, 1988).

Anti-Inflammatory and Analgesic Studies

Kothamunireddy and Galla (2021) synthesized and investigated the anti-inflammatory and analgesic properties of N-(5-substituted phenyl1,3,4-thiadiazol-2-yl) acridin-9-amine derivatives. This research provides insight into the potential therapeutic applications of compounds similar to N-ethyl-5-phenyl-4,5-dihydro-1,3-thiazol-2-amine (Kothamunireddy & Galla, 2021).

Synthesis and Characterization

Idhayadhulla et al. (2010) described the synthesis of a compound, ethyl 3,5-dimethyl-4-[(4-phenyl-1,3-thiazol-2-yl)carbamoyl]-1H-pyrrole-2-carboxylate, related to N-ethyl-5-phenyl-4,5-dihydro-1,3-thiazol-2-amine. This work contributes to the knowledge of synthesizing and characterizing similar thiazole compounds (Idhayadhulla et al., 2010).

Antimicrobial Activities

Wardkhan et al. (2008) studied the synthesis of thiazoles and their fused derivatives, including compounds structurally related to N-ethyl-5-phenyl-4,5-dihydro-1,3-thiazol-2-amine. They evaluated the antimicrobial activities of these compounds, providing insights into their potential as antimicrobial agents (Wardkhan et al., 2008).

Anticancer Activity

Gomha et al. (2015) synthesized arylazothiazoles and 1,3,4-thiadiazoles using a novel copolymer catalyst and evaluated their anticancer activity. This research suggests the potential application of structurally similar compounds like N-ethyl-5-phenyl-4,5-dihydro-1,3-thiazol-2-amine in cancer therapy (Gomha et al., 2015).

properties

IUPAC Name

N-ethyl-5-phenyl-4,5-dihydro-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2S/c1-2-12-11-13-8-10(14-11)9-6-4-3-5-7-9/h3-7,10H,2,8H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZVKLDRVBYAHKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NCC(S1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-ethyl-5-phenyl-4,5-dihydro-1,3-thiazol-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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